BenchChemオンラインストアへようこそ!

Mepirapim (hydrochloride)

Neuropharmacology Epilepsy Ion Channels

Mepirapim (hydrochloride) is a differentiated indole-based synthetic cannabinoid featuring a 4-methylpiperazine substitution that confers T-type calcium channel (CaV3) inhibitory activity with only micromolar CB1 affinity (Ki ~2650 nM)—a stark contrast to high-affinity CB1 agonists like JWH-018 (Ki 9.0 nM). This unique profile makes it an essential analytical reference standard for forensic toxicology labs developing GC-MS/MS and LC-MS/MS methods to detect parent compound in biological matrices, and a foundational SAR tool for Cav3.1-targeted pain/epilepsy research (cf. SB2193, IC50 750 nM). Procure ≥98% purity, crystalline solid with validated solubility and room-temperature shipping for reliable, reproducible experimental outcomes.

Molecular Formula C19H27N3O · HCl
Molecular Weight 349.9
Cat. No. B1162958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepirapim (hydrochloride)
SynonymsJWH 018-4(methylpiperazine)
Molecular FormulaC19H27N3O · HCl
Molecular Weight349.9
Structural Identifiers
SMILESCCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl
InChIInChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H
InChIKeyPAIPEAYSOQABHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mepirapim (Hydrochloride): A Unique Synthetic Cannabinoid Scaffold for Targeted Research and Forensic Analysis


Mepirapim (hydrochloride) is an indole-based synthetic cannabinoid [1] that differs structurally from the classic aminoalkylindole JWH-018 by possessing a 4-methylpiperazine group in place of the naphthoyl moiety [2]. This structural modification confers a distinct pharmacological profile, notably acting as a T-type calcium channel (CaV3) inhibitor with only minimal activity at central CB1 receptors [3]. First identified in 2013 [1], it is primarily utilized as an analytical reference standard in forensic and toxicological research and is not intended for human or animal therapeutic use [4].

Why Mepirapim (Hydrochloride) Cannot Be Interchanged with Other Synthetic Cannabinoids in Rigorous Research


Substituting Mepirapim (hydrochloride) with other common synthetic cannabinoids like JWH-018 or AM-2201 is not scientifically valid due to profound differences in primary molecular targets and resultant pharmacology. While JWH-018 and AM-2201 are potent, high-affinity full agonists at the CB1 receptor (Ki values of 9.0 nM [1] and 1.0 nM , respectively), Mepirapim exhibits only micromolar affinity for CB1 [2] and instead demonstrates a unique profile as a potent inhibitor of T-type calcium channels (CaV3) [3]. This fundamental divergence in mechanism means that experimental outcomes—especially those concerning neurological effects, seizure modulation, or toxicity—cannot be reliably inferred from one compound to the other.

Quantitative Evidence for Mepirapim (Hydrochloride) Differentiation: A Procurement-Focused Guide


Cav3 T-Type Calcium Channel Inhibition: A Divergent Mechanism from Classic CB1 Agonists

Mepirapim and its derivatives act as potent inhibitors of T-type calcium channels (CaV3), a target distinct from the cannabinoid receptors engaged by JWH-018 and AM-2201. While Mepirapim and 5F-BEPIRAPIM were identified as CaV3 inhibitors, a more potent derivative, SB2193, showed subtype-selective inhibition with an IC50 of 750 nM at Cav3.1 [1]. This is in stark contrast to JWH-018 and AM-2201, which are potent agonists at CB1 and CB2 but do not significantly inhibit Cav3 channels.

Neuropharmacology Epilepsy Ion Channels

Low-Affinity Interaction with Central CB1 Receptor Contrasts Sharply with Potent Agonists

Mepirapim's affinity for the CB1 receptor is several orders of magnitude lower than that of JWH-018 and AM-2201. MEPIRAPIM exhibits a low affinity for CB1 with a Ki of approximately 2650 nM (2.65 µM) [1]. In comparison, JWH-018 has a high affinity of 9.0 nM [2], and AM-2201 has an even higher affinity of 1.0 nM . This difference is reflected in vivo, where a high dose of Mepirapim (30 mg/kg) only elicits a mild hypothermic response in mice, suggesting minimal central CB1 receptor activity [1].

Pharmacology Receptor Binding Toxicology

Unique Toxicokinetic Profile: High Urinary Excretion of Unchanged Parent Compound

The toxicokinetic profile of Mepirapim is distinct from other synthetic cannabinoids. In forensic casework, the concentration of unchanged mepirapim in urine is reported to be much higher than that of other synthetic cannabinoids, suggesting differences in metabolism or urinary excretion [1]. For example, in one case of intravenous injection, the concentration of unchanged mepirapim in urine was 527 ng/g, while the acetyl fentanyl concentration was 126 ng/g. In a case of inhalation, mepirapim concentration was 4900 ng/g versus 570 ng/g for acetyl fentanyl [2].

Forensic Toxicology Pharmacokinetics Analytical Chemistry

Validated Research Applications for Mepirapim (Hydrochloride) Derived from Quantitative Evidence


Analytical Reference Standard for Forensic and Clinical Toxicology

Given its unique toxicokinetic profile, with high urinary excretion of the unchanged parent compound [1], Mepirapim (hydrochloride) is an essential analytical reference standard for forensic and clinical laboratories. It is required for the development and validation of quantitative methods (e.g., GC-MS/MS, LC-MS/MS) to accurately identify and measure this specific compound in biological matrices from suspected intoxication or postmortem cases [2].

Tool Compound for Investigating T-Type Calcium Channel (CaV3) Pharmacology

As the parent scaffold for compounds like SB2193, a potent Cav3.1 inhibitor (IC50 750 nM) [1], Mepirapim serves as a foundational tool compound for academic and pharmaceutical research. It can be used as a starting point for structure-activity relationship (SAR) studies aimed at developing novel, selective Cav3 channel inhibitors for potential therapeutic applications in epilepsy and pain management [2].

Negative Control for CB1 Receptor-Mediated Studies

Unlike high-affinity CB1 agonists such as JWH-018 (Ki 9.0 nM) or AM-2201 (Ki 1.0 nM), Mepirapim possesses a micromolar affinity for the CB1 receptor (Ki ~2650 nM) and exhibits minimal central activity in vivo [1]. This makes Mepirapim (hydrochloride) a valuable control or comparator compound in experimental settings designed to isolate CB1-mediated effects from other potential mechanisms of action, such as ion channel modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepirapim (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.